molecular formula C13H10F4N2O2S B1412438 Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate CAS No. 1823182-66-6

Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate

Cat. No.: B1412438
CAS No.: 1823182-66-6
M. Wt: 334.29 g/mol
InChI Key: IISFQOHCBSATTD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate is an organic compound. It is a derivative of Trifluoromethylpyridine (TFMP), which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in a variety of chemical reactions, including the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives valuable in the development of compounds with unique biological properties .

Scientific Research Applications

Synthesis and Memory Enhancement

The compound has been synthesized and studied for its effects on memory enhancement in animal models. Specifically, the synthesis involved the use of 2-ethylpyridine through a series of chemical reactions, leading to the production of compounds that showed a significant improvement in the memory ability of mice as demonstrated by swimming maze tests. This suggests potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2010).

Pharmacokinetics and Drug Metabolism

Research on the pharmacokinetics and oral bioavailability of structurally related compounds, particularly those involving the thiazole benzenesulfonamide group, has been conducted in various animal species. These studies have revealed insights into systemic clearance, hepatic extraction, and the potential for first-pass metabolism effects, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. This research lays the groundwork for optimizing the pharmacokinetic properties of drugs, including those related to Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate (R. Stearns et al., 2002).

Herbicide Development and Environmental Impact

A newly developed herbicide, structurally similar to this compound, was investigated for its metabolic fate in rats. The study focused on its absorption, metabolism, and excretion, providing valuable information on the environmental and toxicological profile of such compounds. The results indicated efficient absorption and rapid elimination, suggesting minimal long-term environmental accumulation and impact, which is essential for the development of environmentally friendly herbicides (Kengo Sakurai et al., 2021).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

ethyl 2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2O2S/c1-2-21-10(20)4-8-6-22-12(19-8)11-9(14)3-7(5-18-11)13(15,16)17/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISFQOHCBSATTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate

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